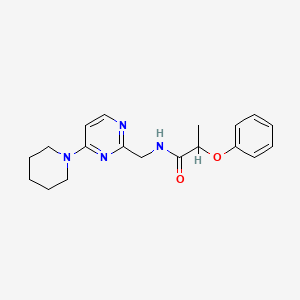

2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide

Description

Properties

IUPAC Name |

2-phenoxy-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-15(25-16-8-4-2-5-9-16)19(24)21-14-17-20-11-10-18(22-17)23-12-6-3-7-13-23/h2,4-5,8-11,15H,3,6-7,12-14H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTQNWLJOGLGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NC=CC(=N1)N2CCCCC2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: This can be achieved by reacting a suitable nitrile with a formamide derivative under acidic conditions.

Introduction of the piperidine moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperidine.

Attachment of the phenoxy group: This step involves the reaction of a phenol derivative with an appropriate alkylating agent to form the phenoxy group.

Formation of the propanamide linkage: The final step involves the reaction of the intermediate compound with a propanoyl chloride derivative to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antiviral Properties

Research indicates that compounds similar to 2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide have shown significant antiviral activity. Specifically, derivatives of pyrimidine compounds have been identified as effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. These compounds function by binding to the reverse transcriptase enzyme, inhibiting viral replication .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-8 in human bronchial epithelial cells. This suggests potential applications in treating inflammatory diseases and conditions .

Protein Kinase Inhibition

Similar compounds have been shown to inhibit various protein kinases, which play crucial roles in cell signaling pathways related to cancer proliferation and survival. The inhibition of these kinases can lead to decreased tumor growth and enhanced apoptosis in cancer cells .

Modulation of Enzyme Activity

By modulating the activity of enzymes involved in inflammatory responses, this compound may reduce the severity of conditions like asthma and chronic obstructive pulmonary disease (COPD). The ability to decrease cytokine release is particularly relevant for therapeutic strategies targeting inflammatory pathways .

Cancer Treatment

Given its ability to inhibit protein kinases, derivatives of this compound are being explored as potential anticancer agents. Preclinical studies have shown that these compounds can significantly reduce tumor growth in animal models, indicating their promise as part of combination therapies for various cancers .

Treatment of Viral Infections

The antiviral properties suggest that this compound could be developed into a treatment for viral infections, especially those caused by retroviruses like HIV. Its efficacy as an NNRTI positions it as a candidate for further development in antiviral therapy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperidine and pyrimidine moieties suggest that the compound may bind to receptors or enzymes, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The target compound shares core features with several classes of molecules:

Key Observations :

- Piperidine Positioning : The target’s piperidine is attached to a pyrimidine ring, whereas analogs like W-15 and 12f feature piperidine directly linked to aromatic systems via ethyl or ethoxy bridges. This pyrimidine substitution may enhance π-π stacking interactions in biological targets .

- Functional Group Variation: The phenoxy group in the target contrasts with sulfonamide (W-15) or methoxymethyl ( ) groups, influencing polarity and metabolic stability.

Physicochemical Properties

Data from analogs provide insights into expected properties:

Analysis :

- The phenoxy group may reduce solubility in polar solvents compared to methoxymethyl-substituted analogs ().

Pharmacological and Toxicological Considerations

- W-15 and W-18 (): These sulfonamide-piperidine analogs exhibit opioid-like activity but with higher toxicity profiles due to nitro and chloro substituents.

- 16d (): A dienamide analog with dimethylaminoethoxy substitution shows higher bioavailability, suggesting that the target’s pyrimidine group could improve target specificity but reduce membrane permeability .

- 3-Chloro-N-...Propanamide (): A genotoxic impurity in pharmaceuticals, highlighting the need for rigorous purity validation in propanamide derivatives .

Biological Activity

2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activity, particularly in the context of neurological and inflammatory disorders. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a phenoxy group and a pyrimidine ring substituted with a piperidine moiety, which are known to influence its pharmacological properties. The structure can be represented as follows:

Research indicates that compounds similar to this compound may act on various biological targets, including:

- Dopamine D2 Receptors : Docking studies suggest that the piperidine moiety may facilitate binding to dopamine receptors, potentially influencing dopaminergic signaling pathways .

- Muscarinic Receptors : Similar compounds have been identified as antagonists of muscarinic receptors, which are implicated in several neurological disorders .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant activity against various cell lines:

- Neuroprotective Effects : Compounds with similar structures have shown protective effects against neurodegeneration in models of Alzheimer's Disease by modulating cholinergic transmission .

- Antiinflammatory Activity : Some studies report that related compounds can inhibit pro-inflammatory cytokine production, suggesting potential use in treating inflammatory conditions .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound:

| Study Type | Model Used | Findings |

|---|---|---|

| Neurodegeneration | Transgenic mice | Reduced amyloid plaques and improved cognitive function |

| Inflammation | Rat paw edema model | Significant reduction in edema and cytokine levels |

Case Studies

- Alzheimer's Disease Model : In a study involving transgenic mice, treatment with related compounds resulted in a marked reduction in amyloid-beta levels, suggesting that these compounds may help mitigate the progression of Alzheimer's disease .

- Chronic Pain Model : A study on the anti-inflammatory effects demonstrated that administration led to decreased pain responses in a rat model of chronic pain, indicating potential analgesic properties .

Q & A

Q. What are the recommended synthetic routes for 2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide?

Methodological Answer: The synthesis involves multi-step reactions, often starting with the preparation of the pyrimidinyl-piperidine core. Key steps include:

- Condensation reactions between 4-(piperidin-1-yl)pyrimidin-2-amine and bromomethyl intermediates under reflux conditions (e.g., DMF, 80°C, 12 hours) .

- Coupling with phenoxypropanamide : The final step typically employs carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in dichloromethane) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity product.

Critical Note : Microwave-assisted synthesis (e.g., 100°C, 30 minutes) can enhance reaction efficiency, as demonstrated for structurally similar pyrimidine derivatives .

Q. Which spectroscopic and crystallographic methods validate the compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .

- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves stereochemistry and bond angles, particularly for the pyrimidine-piperidine junction .

Advanced Research Questions

Q. How can researchers identify potential biological targets for this compound?

Methodological Answer:

- Target-Based Screening : Use kinase or protease inhibition assays (e.g., fluorescence polarization) due to the pyrimidine moiety’s affinity for ATP-binding pockets .

- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with receptors like opioid or serotonin receptors, leveraging structural similarities to fentanyl analogs .

- Phenotypic Screening : Test in cancer cell lines (e.g., MTT assay) given the compound’s resemblance to pyrimidine-based antitumor agents .

Q. What in vitro assays elucidate its mechanism of action?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases or kinases) .

- Receptor Binding Studies : Competitive binding assays (radiolabeled ligands vs. test compound) quantify affinity for G-protein-coupled receptors (GPCRs) .

- Cellular Apoptosis : Flow cytometry (Annexin V/PI staining) assesses pro-apoptotic effects in treated cell lines .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature .

- Validate Compound Integrity : Re-analyze batches via HPLC (≥95% purity) and NMR to exclude degradation products .

- Meta-Analysis : Compare data across models (e.g., murine vs. human cell lines) to identify species-specific effects .

Q. How do computational models predict target interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) evaluate stability of ligand-receptor complexes .

- QSAR Modeling : Use topological descriptors (e.g., Wiener index) to correlate structural features with activity .

- ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., BBB permeability) to prioritize in vivo testing .

Q. What methodologies assess its toxicity and safety profile?

Methodological Answer:

- In Vitro Toxicity :

- hERG Inhibition : Patch-clamp assays (IC50 < 10 μM raises cardiac risk) .

- CYP450 Inhibition : Luminescent assays (CYP3A4/2D6 isoforms) predict drug-drug interactions .

- In Vivo Acute Toxicity : OECD Guideline 423 determines LD50 in rodent models, with histopathology post-mortem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.